molecular formula C17H15N3O3 B11391818 N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide

Cat. No.: B11391818
M. Wt: 309.32 g/mol
InChI Key: SPWKEQWSWJXBOY-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

  • Coupling with 4-methoxyphenyl Group: : The oxadiazole intermediate is then coupled with a 4-methoxyphenyl group. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

  • Introduction of the Benzamide Group: : Finally, the benzamide group is introduced through an amidation reaction. This can be done by reacting the oxadiazole intermediate with 2-methylbenzoic acid or its derivatives in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

  • Reduction: : Reduction of the oxadiazole ring can lead to the formation of amine derivatives.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for antimicrobial, antifungal, and anticancer activities. Researchers are investigating its mechanism of action and potential therapeutic applications.

Medicine

In medicine, derivatives of this compound are being explored for their potential as drug candidates. Their ability to interact with specific biological targets makes them suitable for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide
  • N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-chlorobenzamide
  • N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxy group and the oxadiazole ring contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H15N3O3

Molecular Weight

309.32 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide

InChI

InChI=1S/C17H15N3O3/c1-11-5-3-4-6-14(11)17(21)18-16-15(19-23-20-16)12-7-9-13(22-2)10-8-12/h3-10H,1-2H3,(H,18,20,21)

InChI Key

SPWKEQWSWJXBOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NON=C2C3=CC=C(C=C3)OC

Origin of Product

United States

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